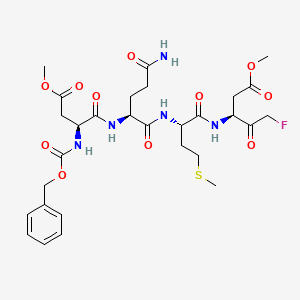

Z-D(OMe)QMD(OMe)-fmk

Description

Overview of Caspases and Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a fundamental biological process essential for the normal development and maintenance of multicellular organisms. cellsignal.com This tightly regulated process is crucial for eliminating damaged or unwanted cells. The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. researchgate.net

Caspases are synthesized as inactive precursors, or procaspases, which become activated in a proteolytic cascade. researchgate.net This cascade can be initiated through two main pathways: the extrinsic and the intrinsic pathways.

The Extrinsic Pathway: This pathway is triggered by extracellular signals, such as the binding of death ligands like Fas ligand (FasL) or tumor necrosis factor (TNF-α) to their corresponding cell surface receptors. libretexts.org This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8 and caspase-10. libretexts.org Activated initiator caspases then directly cleave and activate executioner caspases, such as caspase-3 and -7. cellsignal.com

The Intrinsic Pathway: Also known as the mitochondrial pathway, this route is initiated by intracellular stress signals, including DNA damage or the loss of survival factors. nih.gov These signals lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. libretexts.orgnih.gov Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. libretexts.orgnih.gov Caspase-9, in turn, activates the executioner caspases. nih.gov

Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3, -6, and -7. cellsignal.com These caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. libretexts.org

Significance of Caspase-Specific Inhibitors as Research Probes in Cell Biology

The study of apoptosis and the specific roles of different caspases has been greatly advanced by the development of specific caspase inhibitors. scbt.com These inhibitors are invaluable tools for researchers to dissect the complex signaling cascades involved in programmed cell death. scbt.com

By selectively blocking the activity of specific caspases, scientists can:

Elucidate the hierarchy and function of caspases in different apoptotic pathways.

Identify the specific downstream targets of individual caspases.

Determine the role of apoptosis in various physiological and pathological conditions.

Z-D(OMe)QMD(OMe)-FMK is a synthetic peptide that functions as a potent and irreversible inhibitor of caspase-3. merckmillipore.com Its design as a methyl ester enhances its cell permeability, allowing it to be used in studies with intact cells. mpbio.combio-techne.com The fluoromethylketone (FMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

The specificity of inhibitors like this compound is crucial for their utility as research tools. While it is a potent inhibitor of caspase-3, it's important to note that some caspase inhibitors can exhibit activity against other caspases, albeit at higher concentrations. bio-techne.com For instance, inhibitors with the DEVD peptide recognition sequence, characteristic of caspase-3 inhibitors, are known to inhibit other caspases as well. bio-techne.com

Research has demonstrated the utility of this compound in various experimental settings. For example, it has been used to show that the degradation of β-catenin after a stroke is dependent on caspase-3 activity. In another study, this compound was used to demonstrate that FTY720-induced apoptosis in a human microglia cell line was mediated by caspase-3. Furthermore, it has been shown to partially antagonize Trichostatin A (TSA)-induced DNA breakdown in human eosinophils, suggesting a role for caspase-3 in this process. nih.gov

The use of such specific inhibitors allows for a detailed investigation of the molecular mechanisms underlying apoptosis, contributing significantly to our understanding of this fundamental cellular process.

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFITYVNVMNJELE-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40FN5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349322 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767287-99-0 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanism of Action of Z D Ome Qmd Ome Fmk

Classification as a Peptide-Based Cysteine Protease Inhibitor

Z-D(OMe)QMD(OMe)-fmk is classified as a peptide-based irreversible inhibitor of cysteine proteases. The core of its specificity lies in its peptide sequence, DQMD (Asp-Gln-Met-Asp), which mimics the natural substrate recognition sequence of its target enzymes. bio-techne.commdpi.com These target enzymes, known as caspases (cysteine-aspartic proteases), are a family of cysteine proteases that play a central role in the execution phase of apoptosis. mpbio.comrndsystems.comrndsystems.com The inhibitor's design as a peptide derivative allows it to fit into the active site of these specific proteases. bio-techne.com

Irreversible Covalent Binding to Caspase Catalytic Sites

The inhibitory action of this compound is irreversible. merckmillipore.commerckmillipore.com This is achieved through the fluoromethyl ketone (FMK) group attached to the C-terminus of the peptide sequence. merckmillipore.com Once the peptide portion of the inhibitor directs it to the catalytic site of a target caspase, the highly reactive FMK group forms a stable, covalent thioether bond with the cysteine residue within that catalytic site. mdpi.com This covalent modification permanently inactivates the enzyme, effectively blocking its proteolytic function. bio-techne.comrndsystems.com The FMK moiety is considered slightly less reactive than other similar functional groups, such as chloromethyl ketones (CMK), which can contribute to greater specificity for the intended enzyme target. merckmillipore.com

Specific Caspase Target Profile: Focus on Caspase-3 and Caspase-3/7

The primary targets for this compound are the effector caspases, particularly Caspase-3 and Caspase-7. mpbio.com Its peptide sequence is designed based on the cleavage site in poly(ADP-ribose) polymerase (PARP), a well-known substrate for Caspase-3. nih.gov Research has confirmed it as a potent inhibitor of Caspase-3. merckmillipore.com In some studies, it has been used to specifically probe the involvement of Caspase-3 in cellular processes, such as partially antagonizing apoptosis-related DNA breakdown in human eosinophils. nih.gov While its main focus is on Caspase-3, it is also recognized as an inhibitor of the highly homologous Caspase-7 and may show some activity against Caspase-1. mpbio.commerckmillipore.com

Table 1: Caspase Target Profile of this compound

| Target Caspase | Inhibition Level | Source(s) |

|---|---|---|

| Caspase-3 | Potent/Primary Target | mpbio.commerckmillipore.commerckmillipore.comnih.gov |

| Caspase-7 | Target | mpbio.com |

| Caspase-1 | Recognized | merckmillipore.com |

Structural Modifications Enhancing Cell Permeability and Inhibitor Potency

Several key structural features are incorporated into this compound to optimize its performance as a research tool. These modifications enhance its ability to enter living cells and effectively inhibit its targets.

O-Methylation: The aspartic acid (D) residues at the P1 and P4 positions of the peptide are modified into methyl esters, denoted by "(OMe)". bio-techne.com This esterification neutralizes the negative charges of the carboxylic acid groups, making the entire molecule more hydrophobic and significantly increasing its ability to permeate cell membranes. bio-techne.commerckmillipore.com For experiments involving purified enzymes rather than whole cells, an esterase must be added to hydrolyze these methyl esters and generate the free carboxyl groups necessary for enzyme recognition. bio-techne.commpbio.com

Fluoromethyl Ketone (FMK) "Warhead": The C-terminal FMK group is the reactive "warhead" responsible for the inhibitor's irreversible covalent binding to the caspase's active site cysteine. mdpi.com This ensures potent and lasting inhibition of the target enzyme. merckmillipore.com

Table 2: Key Structural Modifications and Their Functions

| Structural Feature | Description | Function | Source(s) |

|---|---|---|---|

| Peptide Sequence (DQMD) | A four-amino-acid peptide | Mimics the caspase substrate recognition site for target specificity. | bio-techne.com |

| O-Methyl Esters (OMe) | Methyl groups esterified to aspartic acid residues | Increases hydrophobicity and enhances cell permeability. | bio-techne.commpbio.commerckmillipore.com |

| Fluoromethyl Ketone (FMK) | A reactive group at the C-terminus | Forms an irreversible covalent bond with the catalytic cysteine of the caspase. | mdpi.commerckmillipore.com |

| Benzyloxycarbonyl (Z) Group | A protecting group at the N-terminus | Enhances chemical stability. |

Elucidating Apoptotic Mechanisms Through the Application of Z D Ome Qmd Ome Fmk

Investigating Effector Caspase Involvement in Downstream Apoptotic Events

The apoptotic cascade is often hierarchical, with initiator caspases activating downstream effector caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. merckmillipore.com Z-D(OMe)QMD(OMe)-FMK is specifically recognized as an inhibitor of effector caspases, primarily targeting caspase-3, and in some contexts, caspase-7. merckmillipore.combio-techne.com This specificity allows for the detailed investigation of the roles these particular caspases play in the final stages of apoptosis.

One of the defining features of apoptosis is the fragmentation of chromosomal DNA into nucleosomal units. This process is typically mediated by caspase-activated DNase (CAD), which is activated following the cleavage of its inhibitor by an effector caspase, most notably caspase-3. By inhibiting caspase-3 activity, this compound can be used to probe the role of this caspase in DNA fragmentation.

In a study investigating apoptosis induced by the histone deacetylase inhibitor Trichostatin A (TSA) in human eosinophils, this compound was observed to partly antagonize the TSA-induced DNA breakdown. nih.govresearchgate.net This finding suggests that while caspase-3 is involved in the DNA fragmentation observed in this model, other pathways or caspases may also contribute. This highlights the ability of this compound to help refine our understanding of the specific enzymatic events leading to nuclear destruction during apoptosis.

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is a key substrate for effector caspases, particularly caspase-3. Cleavage of PARP by caspase-3 inactivates the enzyme and is considered a hallmark of caspase-dependent apoptosis. researchgate.netnih.gov this compound is frequently used to confirm the role of caspase-3 in this cleavage event.

In studies of medullary thyroid carcinoma cells treated with the mitochondria-targeted agent Mito-CP, the observed increase in PARP cleavage was significantly blocked by the presence of this compound. researchgate.netnih.gov This confirmed that the apoptosis induced by Mito-CP was proceeding through a caspase-3-dependent pathway. nih.gov Similarly, in HeLa cells induced to undergo apoptosis with camptothecin, treatment with this compound led to an increased expression of full-length PARP, indicating an inhibition of its cleavage. abcam.com

The table below summarizes the effect of this compound on PARP cleavage in different experimental models.

| Cell Line | Apoptotic Stimulus | Effect of this compound on PARP Cleavage | Reference |

| TT (Medullary Thyroid Carcinoma) | Mito-CP | Blocked PARP cleavage | researchgate.net, nih.gov |

| HeLa | Camptothecin | Inhibited PARP cleavage, leading to increased full-length PARP | abcam.com |

Modulation of DNA Fragmentation

Analysis of Distinct Apoptotic Pathways Triggered by Diverse Stimuli

Cells can be triggered to undergo apoptosis by a wide array of stimuli, which may activate different signaling pathways. This compound serves as a valuable reagent to compare and contrast these pathways, specifically by determining the involvement of effector caspases. By applying this inhibitor in various experimental contexts, researchers can map out the signaling cascades initiated by different inducers of apoptosis.

For instance, the apoptotic pathway induced by the histone deacetylase inhibitor Trichostatin A (TSA) in eosinophils was found to be partially dependent on caspase-3, as this compound could partly reduce the resulting DNA fragmentation. nih.gov In contrast, the cell death program initiated by the fatty acid α-Eleostearic Acid (α-ESA) in neuronal cells was shown to be caspase-independent, as this compound had no inhibitory effect. nih.gov Furthermore, apoptosis induced by Mito-CP in thyroid cancer cells was demonstrated to be caspase-3-dependent, with this compound effectively blocking PARP cleavage. researchgate.netnih.gov

The following table provides a summary of the use of this compound in studying apoptosis induced by various stimuli.

| Apoptotic Stimulus | Cell Type | Key Finding with this compound | Pathway Implication | Reference |

| Trichostatin A (TSA) | Human Eosinophils | Partly antagonized DNA fragmentation | Partially Caspase-3 Dependent | nih.gov, researchgate.net |

| α-Eleostearic Acid (α-ESA) | Neuronal Cells | Did not inhibit cell death | Caspase-Independent | nih.gov |

| Mito-CP | Medullary Thyroid Carcinoma Cells | Blocked PARP cleavage | Caspase-3 Dependent | researchgate.net, nih.gov |

| Camptothecin | HeLa Cells | Inhibited PARP cleavage | Caspase-3 Dependent | abcam.com |

Applications of Z D Ome Qmd Ome Fmk in Diverse Cellular and Tissue Research Models

Studies in Immune Cell Apoptosis

The regulation of apoptosis in immune cells is fundamental to maintaining immune homeostasis and resolving inflammation. Z-D(OMe)QMD(OMe)-FMK has been utilized to explore the specific role of caspase-3 in the lifecycle of these cells.

Regulation of Apoptosis in Eosinophils and Neutrophils

Research into the pharmacological regulation of granulocyte apoptosis has employed this compound to understand the downstream effectors of cell death pathways. In a study investigating the effects of the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) on human eosinophils, this compound was used to probe the involvement of caspase-3. The findings indicated that this compound could partly antagonize the DNA breakdown induced by TSA in these cells. nih.govresearchgate.net This suggests that while caspase-3 is involved in the pro-apoptotic mechanism of TSA in eosinophils, other caspases or pathways also play a significant role. nih.gov For instance, the inhibitor for caspase-6, Z-VE(OMe)ID(OMe)-FMK, completely counteracted the effects of TSA, highlighting a more dominant role for caspase-6 in this particular process. nih.govresearchgate.net

In contrast, another study examining histamine-induced apoptosis in eosinophils found that this compound, identified as a caspase-3 inhibitor, did not exert any effect on the apoptotic process under their experimental conditions. core.ac.uk This highlights the context-dependent nature of caspase-3 activation in eosinophil apoptosis. While information on the direct effects of this compound on neutrophils is limited in these specific studies, the broader context points to distinct regulatory mechanisms of apoptosis between eosinophils and neutrophils. nih.gov

Interactive Table: Effect of Caspase Inhibitors on TSA-Induced Eosinophil Apoptosis

| Inhibitor | Target Caspase(s) | Observed Effect on TSA-Induced Apoptosis | Source |

|---|---|---|---|

| This compound | Caspase-3 | Partly antagonized DNA breakdown | nih.govresearchgate.net |

| Z-VE(OMe)ID(OMe)-FMK | Caspase-6 | Completely antagonized DNA breakdown | nih.govresearchgate.net |

| IETD-CHO | Caspase-8 | No effect | nih.govresearchgate.net |

| Q-Vd-OPh | General Caspase Inhibitor | Completely antagonized apoptosis | nih.govresearchgate.net |

| Z-Asp-CH2-DCB | General Caspase Inhibitor | Completely antagonized apoptosis | nih.govresearchgate.net |

Investigation of Mitogen-Induced T Cell Proliferation

Current research data does not provide specific information on the application of this compound in the investigation of mitogen-induced T cell proliferation. Studies in this area have often utilized broader-spectrum caspase inhibitors, such as Z-VAD-FMK, to explore the relationship between caspases and T cell activation, finding that such inhibitors can suppress proliferation. cellsignal.cnnih.gov However, specific findings detailing the role of this compound are not available.

Inquiries into Apoptosis in Cancer Cell Lines

The study of apoptosis in cancer cells is crucial for developing new therapeutic strategies. This compound has been instrumental in dissecting the apoptotic signaling cascades in various cancer models.

Research in Hormone-Sensitive Prostate Cancer Cells

Based on the available research, there are no specific studies detailing the application of this compound in the context of hormone-sensitive prostate cancer cells. The research landscape for this disease focuses heavily on androgen deprivation therapy and androgen receptor pathway inhibitors, with investigations into apoptotic mechanisms often being more general. urotoday.comnih.gov

Analysis in Medullary Thyroid Carcinoma Cells

Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor where the proto-oncogene RET is a key etiological factor. researchgate.netnih.gov In studies on human MTC cell lines, such as TT and MZ-CRC-1, this compound has been used to confirm the mechanism of action of potential therapeutic agents. researchgate.netnih.gov One such agent, Mito-CP, a mitochondria-targeted nitroxide, was shown to induce strong cytotoxic effects, including caspase-dependent apoptosis. nih.gov To verify the role of caspase-3 in this process, TT cells were treated with Mito-CP in the presence of this compound. The results showed that this caspase-3 inhibitor could block the cleavage of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3 and a hallmark of apoptosis. researchgate.netnih.gov This confirmed that Mito-CP-induced cell death occurs, at least in part, through a caspase-3-dependent pathway. researchgate.netnih.gov

Interactive Table: Effect of this compound on Mito-CP-Treated Medullary Thyroid Carcinoma (TT) Cells

| Treatment Condition | Analyzed Protein | Observed Outcome | Implication | Source |

|---|---|---|---|---|

| Mito-CP | PARP | Cleavage observed | Induction of apoptosis | researchgate.netnih.gov |

| Mito-CP + this compound | PARP | Cleavage inhibited | Apoptosis is caspase-3 dependent | researchgate.netnih.gov |

| Mito-CP | RET | Downregulation | Effect of Mito-CP on oncogene | researchgate.netnih.gov |

| Mito-CP + this compound | RET | Downregulation | RET downregulation is independent of caspase-3 | nih.gov |

Studies in Acute Lymphoblastic Leukemia Cells

There is currently no specific information available from the conducted research regarding the use of this compound in studies of acute lymphoblastic leukemia (ALL) cells. Research in ALL often focuses on therapies that can selectively induce apoptosis in leukemic lymphoblasts, but specific studies employing this particular caspase-3 inhibitor have not been identified. nih.gov

Investigations in Human Leukemia Cell Lines (e.g., HL60)

While direct studies on HL60 leukemia cells are not detailed, the role of this compound has been investigated in closely related human granulocytes, specifically eosinophils, which can be differentiated from HL60 cells for research purposes. In a study examining the effects of the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) on human eosinophil apoptosis, this compound was used to identify the involvement of caspase-3. nih.gov

The research found that TSA enhances apoptosis in human eosinophils. To understand the molecular pathway, various caspase inhibitors were employed. The study demonstrated that the general caspase inhibitors Q-Vd-OPh and Z-Asp-CH2-DCB completely blocked the pro-apoptotic effect of TSA. nih.gov More specifically, the caspase-6 inhibitor Z-VE(OMe)ID(OMe)-FMK also completely antagonized the DNA breakdown induced by TSA. nih.gov In contrast, the caspase-3 inhibitor this compound only partially antagonized this effect, while the caspase-8 inhibitor (IETD-CHO) had no effect. nih.gov These findings suggest that caspase-3 is involved in the mechanism of TSA-induced apoptosis in human eosinophils, but other caspases, particularly caspase-6, also play a significant role. nih.gov

| Inhibitor | Target Caspase(s) | Effect on TSA-Induced Eosinophil Apoptosis | Reference |

|---|---|---|---|

| This compound | Caspase-3 | Partially antagonized DNA breakdown | nih.gov |

| Z-VE(OMe)ID(OMe)-FMK | Caspase-6 | Completely antagonized DNA breakdown | nih.gov |

| IETD-CHO | Caspase-8 | No effect | nih.gov |

| Q-Vd-OPh | General Caspase Inhibitor | Completely antagonized apoptosis | nih.gov |

| Z-Asp-CH2-DCB | General Caspase Inhibitor | Completely antagonized apoptosis | nih.gov |

Evaluation of Apoptosis in Neuronal Cell Systems

The role of this compound has been evaluated in the context of neuronal cell death, yielding important insights into caspase-independent apoptotic pathways. A study investigating cell death induced by α-eleostearic acid (α-ESA), a trienoic fatty acid, in several neuronal cell lines found that this process occurs independently of caspase activation. nih.gov

In this research, α-ESA was shown to induce dose-dependent apoptotic cell death in neuronal PC12, SH-SY5Y, and NG108-15 cells. nih.gov To determine if this cell death was mediated by the classical caspase cascade, specific inhibitors were used. The study conclusively demonstrated that the apoptotic effects of α-ESA were not inhibited by the pan-caspase inhibitor Z-VAD-fmk or, more specifically, by the caspase-3 inhibitor V, identified as this compound. nih.gov This finding was crucial in establishing that α-ESA triggers a caspase-independent cell death pathway in these neuronal cells, which was later shown to involve the apoptosis-inducing factor (AIF). nih.gov

| Treatment Condition (PC12 Cells) | Effect on α-ESA-Induced Apoptosis | Reference |

|---|---|---|

| α-Eleostearic acid (α-ESA) | Induces apoptosis | nih.gov |

| + Z-VAD-fmk (Pan-caspase inhibitor) | No inhibition of apoptosis | nih.gov |

| + this compound (Caspase-3 inhibitor) | No inhibition of apoptosis | nih.gov |

| + α-Tocopherol | Inhibited cell death | nih.gov |

Interactions of Z D Ome Qmd Ome Fmk with Cellular Pathways and Biological Modulators

Cross-Talk with Apoptosis Induced by Histone Deacetylase (HDAC) Inhibitors (e.g., Trichostatin A)

Histone deacetylase (HDAC) inhibitors are a class of compounds that induce apoptosis in various cell types, making them a subject of interest in cancer research. nih.govoncotarget.com The interaction between the HDAC inhibitor Trichostatin A (TSA) and caspase pathways has been investigated using specific inhibitors like Z-D(OMe)QMD(OMe)-FMK.

In a study on human eosinophils, TSA was shown to induce apoptosis. nih.gov To determine the specific caspases involved in this process, a panel of caspase inhibitors was utilized. The use of this compound demonstrated that caspase-3 plays a role in TSA-induced apoptosis. Specifically, the inhibitor partially antagonized the DNA breakdown caused by TSA in human eosinophils. nih.gov In the same study, the caspase-6 inhibitor Z-VE(OMe)ID(OMe)-FMK completely blocked the apoptosis, while a caspase-8 inhibitor had no effect, suggesting a signaling cascade involving caspases-6 and -3. nih.gov These findings highlight a specific pathway of HDAC inhibitor-induced apoptosis where this compound serves as a critical tool for implicating caspase-3.

| Cell Type | Apoptotic Inducer | Inhibitor | Observed Effect on Apoptosis | Reference |

|---|---|---|---|---|

| Human Eosinophils | Trichostatin A (TSA) | This compound | Partially antagonized TSA-induced DNA breakdown. | nih.gov |

| Human Eosinophils | Trichostatin A (TSA) | Z-VE(OMe)ID(OMe)-FMK (Caspase-6 Inhibitor) | Completely antagonized TSA-induced DNA breakdown. | nih.gov |

| Human Eosinophils | Trichostatin A (TSA) | IETD-CHO (Caspase-8 Inhibitor) | No effect on TSA-induced apoptosis. | nih.gov |

Modulation of Cell Death Pathways Initiated by Microtubule Targeting Agents (e.g., PBOX-15)

Microtubule targeting agents (MTAs) are known to induce cell cycle arrest and apoptosis in cancer cells. spandidos-publications.com The novel MTA pyrrolo-1,5-benzoxazepine-15 (PBOX-15) has been shown to be effective against acute lymphoblastic leukaemia (ALL) cells. spandidos-publications.comspandidos-publications.com Pharmacologic inhibitors are used to dissect the apoptotic pathways triggered by such agents.

In studies involving T-cell ALL (T-ALL) and B-cell ALL (B-ALL) cell lines, PBOX-15 was found to induce significant apoptosis. spandidos-publications.comresearchgate.net To clarify the role of caspases, cells were pre-treated with various caspase inhibitors before the addition of PBOX-15. The pan-caspase inhibitor, z-VAD-fmk, significantly inhibited PBOX-15-induced apoptosis in both CCRF-CEM (T-ALL) and SD-1 (B-ALL) cells, confirming a caspase-dependent mechanism. spandidos-publications.comresearchgate.net

Crucially, the specific caspase-3 inhibitor, this compound, was used to pinpoint the involvement of this executioner caspase. Pre-treatment with this compound significantly reduced PBOX-15-induced apoptosis in T-ALL cells. spandidos-publications.comresearchgate.net This finding, along with similar results from a caspase-8 inhibitor, indicates that PBOX-15 triggers apoptosis in T-ALL cells through a pathway involving both initiator caspase-8 and executioner caspase-3. spandidos-publications.com

| Cell Line | Apoptotic Inducer | Inhibitor | Effect on PBOX-15 Induced Apoptosis | Reference |

|---|---|---|---|---|

| CCRF-CEM (T-ALL) | PBOX-15 | z-VAD-fmk (Pan-caspase) | Significant inhibition (p<0.001) | spandidos-publications.comresearchgate.net |

| SD-1 (B-ALL) | PBOX-15 | z-VAD-fmk (Pan-caspase) | Significant inhibition (p<0.01) | spandidos-publications.comresearchgate.net |

| CCRF-CEM (T-ALL) | PBOX-15 | This compound (Caspase-3) | Significant reduction (p<0.01) | spandidos-publications.comresearchgate.net |

| CCRF-CEM (T-ALL) | PBOX-15 | Z-IE(OMe)TD(OMe)-FMK (Caspase-8) | Significant reduction (p<0.01) | spandidos-publications.com |

Assessment of Interactions with Endogenous Survival Factors and Apoptotic Inducers (e.g., Dihydrotestosterone (B1667394), TGF-β)

The balance between survival signals and apoptotic inducers is critical for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been employed as a research tool to investigate these interactions. Specifically, it was used to study the interplay between the survival factor dihydrotestosterone and the apoptotic inducer Transforming Growth Factor-β (TGF-β) in the context of hormone-sensitive prostate cancer cells. hongtide.com By inhibiting caspase-3, the compound allows researchers to determine whether the apoptotic effects of TGF-β are mediated through this specific enzyme and how survival factors like dihydrotestosterone might counteract this particular pathway.

Analysis in Oxidative Stress-Induced Cell Death Models (e.g., Eleostearic Acid)

Oxidative stress can trigger various forms of cell death, which may or may not be dependent on caspases. nih.gov α-Eleostearic acid (α-ESA), a conjugated fatty acid, is known to induce apoptosis in several cell types, including neuronal cells. nih.govmedchemexpress.cn

To understand the mechanism of α-ESA-induced cell death, studies in neuronal cell lines (PC12, SH-SY5Y, and NG108-15) were conducted. nih.gov While α-ESA effectively induced apoptotic cell death, this effect was not blocked by the pan-caspase inhibitor Z-VAD-fmk or the specific caspase-3 inhibitor this compound. nih.gov This key finding demonstrates that α-ESA-mediated apoptosis in these neuronal cells occurs through a caspase-3-independent pathway. This highlights the value of this compound in distinguishing between different apoptotic signaling cascades.

| Cell Type | Inducer of Cell Death | Inhibitor | Observed Effect on Cell Death | Reference |

|---|---|---|---|---|

| PC12 (Neuronal) | α-Eleostearic Acid (α-ESA) | This compound | Did not inhibit α-ESA-mediated cell death. | nih.gov |

| PC12 (Neuronal) | α-Eleostearic Acid (α-ESA) | Z-VAD-fmk (Pan-caspase) | Did not inhibit α-ESA-mediated cell death. | nih.gov |

Investigating the Role of Caspases in Inflammasome Activation and Related Processes

Inflammasomes are multi-protein complexes that play a central role in innate immunity by activating inflammatory caspases, primarily caspase-1. nih.govnih.gov Activated caspase-1 is responsible for processing pro-inflammatory cytokines and can induce a form of inflammatory cell death called pyroptosis. nih.govresearchgate.net The broader family of caspases includes both inflammatory caspases (e.g., caspase-1, -4, -5) and apoptotic caspases (e.g., caspase-3, -8, -9). nih.govinvivogen.com

Broad-spectrum or pan-caspase inhibitors, such as Z-VAD-FMK, are widely used as tools to study these processes because they can block the activity of multiple caspases, thereby inhibiting both apoptosis and inflammasome activation. invivogen.comcaymanchem.combiomol.com While this compound is established as a specific inhibitor for the apoptotic executioner caspase-3, currently available research does not detail its direct interaction with the inflammasome complex or its components. Therefore, a direct role for this compound in modulating inflammasome activation has not been documented in the reviewed literature.

Methodological Frameworks and Experimental Design Considerations for Z D Ome Qmd Ome Fmk Utilization

Application in In Vitro Cell Culture Systems

Z-D(OMe)QMD(OMe)-FMK is frequently employed in in vitro cell culture systems to investigate the functional consequences of caspase-3 inhibition. A primary application is in the study of apoptosis. For instance, in human eosinophils and neutrophils, this inhibitor was used to demonstrate the role of caspase-3 in apoptosis induced by histone deacetylase inhibitors. nih.gov Researchers observed that this compound could partially antagonize the DNA breakdown induced by trichostatin A (TSA) in human eosinophils, suggesting the involvement of caspase-3 in this pathway. nih.gov

Another example of its use is in medullary thyroid carcinoma (MTC) cell lines. In a study investigating the effects of a mitochondria-targeted nitroxide, Mito-CP, on MTC cells, this compound was used to confirm that the observed PARP cleavage was caspase-3 dependent. researchgate.net The inhibitor was applied to TT cells in the presence of Mito-CP, and the resulting reduction in PARP cleavage indicated the specific involvement of caspase-3. researchgate.net

The design of such experiments typically involves treating cultured cells with an apoptosis-inducing agent in the presence or absence of this compound. The concentration of the inhibitor must be optimized for the specific cell type and experimental conditions. mpbio.com Subsequent analysis often involves assays for apoptosis, such as DNA fragmentation assays or Western blotting for caspase substrates like PARP. nih.govresearchgate.net

Interactive Table 1: Examples of this compound Application in In Vitro Studies

| Cell Type | Apoptotic Inducer | Key Finding | Reference |

|---|---|---|---|

| Human Eosinophils | Trichostatin A (TSA) | Partially antagonized TSA-induced DNA breakdown. | nih.gov |

| TT (Medullary Thyroid Carcinoma) Cells | Mito-CP | Inhibited Mito-CP-induced PARP cleavage. | researchgate.net |

| Small Cell Lung Cancer Cells | Not specified | Induced cell death. |

Integration into In Vivo Animal Research Models

While specific in vivo studies utilizing this compound are less commonly detailed in readily available literature compared to its in vitro applications, the principles of its use can be extrapolated from studies with similar pan-caspase inhibitors like Z-VAD(OMe)-FMK. targetmol.comnih.gov The goal of using such inhibitors in vivo is to understand the physiological or pathological roles of caspases in a whole-organism context.

For instance, in a study on stroke models in rats, the caspase-3-specific inhibitor Z-DQMD-FMK was used to demonstrate that the degradation of β-catenin following a stroke was dependent on caspase-3 activity. This highlights how specific caspase inhibitors can be used to dissect molecular pathways in disease models.

The experimental design for in vivo studies involves the administration of the inhibitor to the animal model, often prior to or concurrently with the disease-inducing stimulus. The route and timing of administration are critical parameters that need to be established. Subsequent analysis would involve tissue harvesting and examination for markers of apoptosis and the specific cellular and molecular events under investigation.

Approaches for Caspase Activity Measurement and Inhibition Assays

The efficacy of this compound as a caspase-3 inhibitor is confirmed through various caspase activity assays. These assays are crucial for both validating the inhibitor's function and for measuring the extent of caspase activation in a given biological sample.

A common approach is to use fluorogenic or colorimetric substrates that are specifically cleaved by caspase-3. The release of the fluorescent or chromogenic molecule is proportional to the caspase activity. To test the inhibitory effect of this compound, the assay would be performed with cell lysates or purified caspase-3 in the presence and absence of the inhibitor. A reduction in substrate cleavage in the presence of the inhibitor confirms its activity.

Another method is Western blot analysis of caspase-3 substrates. A well-established substrate for caspase-3 is Poly (ADP-ribose) polymerase (PARP). In apoptotic cells, active caspase-3 cleaves PARP from its full-length form (approximately 116 kDa) into a smaller fragment (approximately 89 kDa). Treatment with this compound would be expected to prevent or reduce the appearance of this cleaved PARP fragment. researchgate.net

Immunofluorescence can also be used to visualize active caspase-3 in cells. Antibodies specific to the cleaved, active form of caspase-3 can be used to stain cells. Pre-treatment with this compound should lead to a decrease in the fluorescent signal, indicating inhibition of caspase-3 activation.

Interactive Table 2: Common Assays for Measuring Caspase-3 Activity and Inhibition

| Assay Type | Principle | Expected Result with this compound |

|---|---|---|

| Fluorogenic/Colorimetric Substrate Assay | Cleavage of a synthetic substrate by active caspase-3 releases a detectable molecule. | Decreased signal intensity. |

| Western Blot for PARP Cleavage | Detection of the cleavage of full-length PARP into a smaller fragment by active caspase-3. | Reduced or absent cleaved PARP fragment. |

| Immunofluorescence of Active Caspase-3 | Use of an antibody that specifically recognizes the active, cleaved form of caspase-3. | Decreased fluorescent staining. |

Considerations for Specificity and Off-Target Effects in Experimental Interpretation

While this compound is designed as a specific inhibitor for caspase-3, it is crucial to consider its potential for off-target effects when interpreting experimental results. The peptide sequence "DQMD" is based on the cleavage site of caspase-3, but other caspases may have similar recognition sequences. sigmaaldrich.com For example, it is known to also inhibit caspase-7. mpbio.comavantorsciences.com

It is important to note that the specificity of many caspase inhibitors has not been fully characterized. nih.gov Therefore, attributing an observed biological effect solely to the inhibition of caspase-3 requires careful consideration and often, the use of complementary experimental approaches.

Another strategy is the use of genetic approaches, such as siRNA or CRISPR/Cas9, to specifically knock down the expression of caspase-3. Comparing the results from chemical inhibition with this compound to those from genetic knockdown can help to confirm that the observed phenotype is indeed due to the loss of caspase-3 function.

Furthermore, it is important to consider that some caspase inhibitors have been shown to have off-target effects on other classes of proteases. For example, the pan-caspase inhibitor Z-VAD(OMe)-FMK has been shown to inhibit other enzymes like cathepsins. cellsignal.cn While specific off-target effects for this compound are not as extensively documented, the possibility should not be dismissed. Therefore, including appropriate controls, such as a negative control peptide, and using multiple lines of evidence are essential for robust experimental interpretation.

Comparative Analysis and Specificity Profiling with Other Caspase Inhibitors

Discrimination from Broad-Spectrum Pan-Caspase Inhibitors

A critical aspect of a specific caspase inhibitor is its ability to be distinguished from broad-spectrum or "pan-caspase" inhibitors, which target a wide range of caspases. The most well-known of these is Z-VAD(OMe)-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). Z-VAD(OMe)-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks apoptosis by inhibiting the activity of multiple caspases, including caspases-1, -3, -4, and -7. cellsignal.cncaymanchem.combpsbioscience.comquora.com Its broad activity makes it a useful tool for determining if a cellular process is caspase-dependent. researchgate.netru.nlpromega.com However, this lack of specificity prevents the elucidation of the roles of individual caspase enzymes. nih.gov

In contrast, Z-D(OMe)QMD(OMe)-FMK is designed to be highly selective for caspase-3. merckmillipore.com While pan-caspase inhibitors like Z-VAD(OMe)-FMK can prevent apoptosis in a wide array of cell types and under various stimuli, the effects of this compound are primarily attributed to the inhibition of caspase-3. cellsignal.cncaymanchem.combpsbioscience.comnih.gov This high degree of specificity is crucial for studies aiming to isolate the functions of caspase-3 from other caspases. For instance, in studies of apoptosis in human eosinophils, both general caspase inhibitors and the caspase-6 inhibitor Z-VE(OMe)ID(OMe)-FMK could completely antagonize DNA breakdown, whereas this compound only partially had this effect, suggesting a more nuanced role for caspase-3 in this specific context. nih.gov

It is important to note that while Z-VAD(OMe)-FMK is widely used as a pan-caspase inhibitor, some studies have shown it can have off-target effects, including the inhibition of other enzymes like cathepsin B and the ability to suppress T-cell proliferation through mechanisms independent of caspase inhibition. cellsignal.cnnih.gov This further emphasizes the need for highly specific inhibitors like this compound to ensure that observed biological effects are directly attributable to the inhibition of the intended caspase.

Table 1: Comparison of this compound and Z-VAD(OMe)-FMK

| Feature | This compound | Z-VAD(OMe)-FMK |

|---|---|---|

| Target Specificity | Highly specific for Caspase-3 merckmillipore.com | Broad-spectrum (pan-caspase) inhibitor cellsignal.cncaymanchem.combpsbioscience.com |

| Primary Inhibitory Action | Irreversibly inhibits caspase-3 activity merckmillipore.com | Irreversibly inhibits multiple caspases (e.g., -1, -3, -4, -7) cellsignal.cnbpsbioscience.comquora.com |

| Cell Permeability | Yes merckmillipore.com | Yes cellsignal.cncaymanchem.com |

| Utility | Elucidating specific roles of caspase-3 nih.gov | Determining general caspase dependence of a process researchgate.netru.nlpromega.com |

| Known Off-Target Effects | Not prominently reported | Can inhibit other enzymes (e.g., cathepsin B) and affect T-cell proliferation independently of caspases cellsignal.cnnih.gov |

Comparative Studies with Other Specific Caspase Isoform Inhibitors

The family of caspases includes initiator caspases (such as -8 and -9) and executioner caspases (such as -3, -6, and -7). To appreciate the specificity of this compound, it is useful to compare it with inhibitors designed to target these other specific caspases.

Caspase-6 Inhibitors (e.g., Z-VE(OMe)ID(OMe)-FMK): In a study on human eosinophils, the caspase-6 inhibitor Z-VE(OMe)ID(OMe)-FMK was shown to completely antagonize apoptosis induced by trichostatin A. nih.gov In the same study, this compound only partially inhibited this process, indicating distinct roles for caspase-3 and caspase-6 in this cell type. nih.gov

Caspase-8 Inhibitors (e.g., Z-IETD-FMK): Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. Inhibitors like Z-IETD-FMK are used to probe its specific functions. Research has shown that while Z-IETD-FMK can block T-cell proliferation, this effect may be independent of its caspase inhibitory properties. nih.gov In studies of eosinophil apoptosis, inhibition of caspase-8 with IETD-CHO had no effect, whereas this compound showed partial inhibition, further delineating the separate pathways in which these caspases operate. nih.gov

Caspase-9 Inhibitors (e.g., Z-LEHD-FMK): Caspase-9 is the primary initiator caspase in the intrinsic (mitochondrial) apoptosis pathway. In studies of TNF-alpha-induced neutrophil apoptosis, the caspase-9 inhibitor Ac-LEHD-cmk had no effect, suggesting this process is independent of the mitochondrial pathway. nih.gov The specificity of inhibitors like Z-LEHD-FMK allows researchers to dissect the involvement of the intrinsic pathway in a given biological phenomenon.

The development and use of these specific inhibitors, including this compound, have been instrumental in mapping the signaling cascades of apoptosis and other cellular processes.

Table 2: Specificity Profile of Various Caspase Inhibitors

| Inhibitor | Primary Target Caspase(s) |

|---|---|

| This compound | Caspase-3 merckmillipore.com |

| Z-VAD(OMe)-FMK | Pan-caspase cellsignal.cncaymanchem.combpsbioscience.com |

| Z-VE(OMe)ID(OMe)-FMK | Caspase-6 nih.gov |

| Z-IETD-FMK | Caspase-8 nih.gov |

| Z-LEHD-FMK | Caspase-9 nih.gov |

Contribution to Understanding Differential Roles of Caspase Isoforms in Biological Processes

The high specificity of this compound and other isoform-specific inhibitors has been crucial for advancing our understanding of the non-redundant roles of caspase isoforms. Historically, the use of broad-spectrum inhibitors could only confirm a general involvement of caspases. However, with specific inhibitors, researchers can now attribute specific cellular events to the action of a particular caspase.

For example, the differential effects of this compound and Z-VE(OMe)ID(OMe)-FMK in eosinophil apoptosis highlight that even within the executioner caspases, there is a division of labor. nih.gov Similarly, the inability of a caspase-8 inhibitor to block a process that is sensitive to a caspase-3 inhibitor provides strong evidence for the activation of the intrinsic apoptotic pathway over the extrinsic one. nih.gov

The ability to selectively inhibit caspase-3 with this compound allows for the precise investigation of its downstream substrates and its role in the characteristic morphological changes of apoptosis. This has been fundamental in confirming caspase-3 as a central executioner caspase. Furthermore, by comparing the effects of this compound with inhibitors of initiator caspases, the hierarchical relationship between these enzymes in different cellular contexts can be established.

Future Directions and Emerging Research Avenues for Z D Ome Qmd Ome Fmk and Analogues

Development of Advanced Caspase-Specific Probes and Research Tools

The foundational structure of Z-D(OMe)QMD(OMe)-FMK makes it an ideal scaffold for the development of next-generation research tools. The evolution from a simple inhibitor to a sophisticated molecular probe is a significant future direction, aimed at visualizing and quantifying caspase activity with greater precision. This involves the creation of Activity-Based Probes (ABPs), which are small molecules that covalently modify the active site of specific enzymes, allowing for their detection and analysis within complex biological systems. stanford.edu

Future development will likely focus on several classes of advanced probes:

Fluorescent ABPs: By conjugating a fluorophore to the this compound peptide sequence, researchers can create probes that allow for direct visualization of active caspase-3/7 in cells via fluorescence microscopy or quantification by flow cytometry. An analogue, FITC-VAD-FMK, serves as a successful proof-of-concept for this approach, enabling single-reagent assays to detect activated caspases in situ. promega.com.au

Quenched Fluorescent ABPs (qABPs): A more advanced design involves a probe that carries both a fluorophore and a quencher molecule. In its unbound state, the probe's fluorescence is suppressed. Upon covalently binding to the target caspase, a conformational change separates the fluorophore and quencher, resulting in a fluorescent signal. rsc.org This "turn-on" mechanism dramatically improves the signal-to-noise ratio, enabling real-time imaging of caspase activation with high sensitivity. rsc.org

Biotinylated ABPs: Attaching a biotin (B1667282) tag to the inhibitor scaffold transforms it into an affinity probe. This allows for the capture and enrichment of active caspases from cell lysates, a technique central to proteomic investigations. stanford.edu

Radiolabeled Probes for PET Imaging: For in vivo applications, the inhibitor can be labeled with a positron-emitting radionuclide, such as fluorine-18. This converts the molecule into a tracer for Positron Emission Tomography (PET), allowing for non-invasive, whole-body imaging of apoptosis. uantwerpen.be This has significant potential for monitoring therapeutic responses in preclinical cancer models and could one day translate to clinical diagnostics. nih.gov

Table 1: Evolution of Research Tools Based on Caspase Inhibitor Scaffolds This table is interactive. Click on the headers to sort.

| Probe Type | Core Technology | Primary Application | Key Advantage |

|---|---|---|---|

| Inhibitor | Irreversible binding to caspase active site (e.g., FMK warhead). | Mechanistic studies to block apoptosis. | Confirms caspase-dependence of a pathway. |

| Fluorescent ABP | Inhibitor conjugated to a standard fluorophore (e.g., FITC). | Visualization and quantification of active caspases. | Direct detection in fixed or live cells. |

| Quenched ABP (qABP) | Inhibitor with attached fluorophore and quencher. | Real-time imaging of caspase activation. | High signal-to-noise ratio; "turn-on" signal. rsc.org |

| Biotinylated ABP | Inhibitor conjugated to a biotin tag. | Affinity purification for proteomics. | Isolation of active enzymes from complex mixtures. stanford.edu |

| PET Tracer | Inhibitor labeled with a radionuclide (e.g., 18F). | In vivo imaging of apoptosis. | Non-invasive, whole-body analysis. uantwerpen.benih.gov |

Exploration of Novel Biological Targets or Unintended Modulations for Research Purposes

While this compound is engineered for specificity towards caspases-3 and -7, a crucial avenue of future research is the systematic exploration of its potential off-target interactions. Peptide-based inhibitors, even highly specific ones, can exhibit cross-reactivity with other proteases or enzymes. aacrjournals.org The well-studied pan-caspase inhibitor Z-VAD-FMK, for example, is known to inhibit other cysteine proteases like cathepsins. researchgate.net More surprisingly, Z-VAD-FMK was recently identified as an inhibitor of Peptide:N-glycanase (NGLY1), an enzyme involved in protein degradation, leading to the induction of autophagy independent of its effects on apoptosis. nih.gov

This discovery highlights that "off-target" effects are not merely limitations but can be powerful research opportunities. Uncovering unintended targets of a well-characterized probe can illuminate new biological pathways and provide novel tools to study them. For this compound, future research should involve:

Systematic Protease Profiling: Screening the inhibitor against large panels of recombinant proteases to map its specificity profile comprehensively.

Activity-Based Protein Profiling (ABPP): Using a tagged version of this compound in complex cell lysates to identify all cellular proteins that it covalently binds to, which can then be identified by mass spectrometry.

Phenotypic Screening: Observing cellular responses to the inhibitor that cannot be explained by caspase-3/7 inhibition alone, which may point toward novel targets or pathways. For instance, some caspase inhibitors have been found to unexpectedly inhibit the main protease (Mpro) of viruses like SARS-CoV-2, opening up new antiviral research possibilities. nih.gov

The discovery of a novel, specific interaction would provide the scientific community with a new pharmacological tool to modulate a previously untargeted protein, enabling new lines of mechanistic inquiry.

Table 2: Potential Off-Target Exploration Based on Related Compounds This table is interactive. Click on the headers to sort.

| Compound | Known Off-Target(s) | Associated Pathway(s) | Research Implication |

|---|---|---|---|

| Z-VAD-FMK | Cathepsin B, Calpain | Lysosomal proteolysis, Calcium signaling | Potential for modulating other forms of cell death/proteostasis. aacrjournals.org |

| Z-VAD-FMK | NGLY1 (Peptide:N-glycanase) | ER-Associated Degradation (ERAD), Autophagy | Provides a tool to study autophagy induction separate from apoptosis. nih.gov |

| Z-FA-FMK | Effector Caspases (3, 6, 7) | Apoptosis | Demonstrates cross-reactivity between cathepsin and caspase inhibitors. aacrjournals.org |

| Various Caspase Inhibitors | SARS-CoV-2 Mpro | Viral Replication | Potential for repurposing as antiviral agents. nih.gov |

Potential for Integration in High-Throughput Screening and Mechanistic Studies

This compound is poised to become an increasingly integral component of high-throughput screening (HTS) campaigns and detailed mechanistic studies. nih.gov Its high specificity makes it an excellent control for validating findings and dissecting cellular pathways.

In HTS, the compound can be used to:

Validate Apoptosis-Inducing Hits: When screening compound libraries for new anticancer agents, this compound can be used in secondary assays to confirm that the "hit" compounds induce cell death via the canonical caspase-3/7 pathway.

De-select Non-specific Compounds: It can help differentiate compounds that trigger apoptosis from those that induce other forms of cell death, such as necroptosis or ferroptosis.

In mechanistic studies, the inhibitor is invaluable for mapping complex signaling networks. For example, in a study of medullary thyroid carcinoma, this compound was used to demonstrate that while a novel therapeutic agent induced PARP cleavage (a classic downstream event of caspase-3), its primary effect on downregulating the RET oncogene was independent of caspase activity. researchgate.net This allowed researchers to precisely position the role of caspase activation within the drug's broader mechanism of action.

Future applications will likely see the integration of this compound into high-content screening platforms, where automated microscopy is combined with HTS. In such a setup, it could be used to validate hits that not only reduce cell viability but also induce the specific morphological changes associated with apoptosis, which are reversed by the inhibitor.

Utilization in Advanced Cellular Imaging and Proteomic Investigations

Building on the development of new probes, the application of this compound analogues in advanced imaging and proteomics represents a major frontier. These technologies move beyond simply asking if a caspase is active to asking where and when it is active, and what other proteins it is interacting with.

Advanced Cellular Imaging: Fluorescent probes derived from the this compound scaffold can be used with super-resolution microscopy to pinpoint the exact subcellular location of caspase-3/7 activation with unprecedented detail. Studies using similar probes have already yielded surprising results, showing active caspase-3 not just in the cytoplasm, but also within the endoplasmic reticulum and mitochondria during apoptosis, challenging previous models of the process. rsc.orgrsc.org This allows for a dynamic, four-dimensional understanding of the apoptotic cascade as it unfolds within a single cell.

Proteomic Investigations: The use of biotin-tagged this compound in ABPP workflows is a powerful strategy. After the probe labels active caspase-3/7 in cells, the biotin tag allows for their selective pull-down and isolation using streptavidin beads. stanford.edu The enriched proteins can then be identified and quantified using mass spectrometry. This approach can:

Confirm the identity and quantify the activity levels of target caspases.

Identify stable protein-protein interactions by co-precipitating binding partners of the active caspase, helping to map the composition of the active "apoptosome" complex in different cellular contexts.

Profile caspase activity across various disease states or in response to therapeutic agents on a global scale.

Table 3: Applications in Advanced Research Techniques This table is interactive. Click on the headers to sort.

| Technique | Probe Required | Biological Question Answered | Potential Finding |

|---|---|---|---|

| Confocal/Super-Resolution Microscopy | Fluorescent ABP or qABP | Where and when does caspase-3/7 become active within the cell? | Spatiotemporal mapping of apoptosis initiation and execution. rsc.org |

| Fluorescence Resonance Energy Transfer (FRET) | FRET-pair labeled probe | What is the real-time activation kinetic of caspase-3/7? | Precise measurement of the timing of enzymatic activity. mdpi.com |

| Activity-Based Protein Profiling (ABPP) | Biotinylated ABP | Which caspases are active and what are they interacting with? | Identification of active caspases and their binding partners. stanford.edu |

| In Vivo PET Imaging | 18F-labeled tracer | Where is apoptosis occurring in a whole organism? | Monitoring tumor response to therapy in preclinical models. uantwerpen.be |

Q & A

Q. Key Elements :

- Data Types : Include spectral data (NMR, MS), biological assay results (IC50, EC50), and experimental metadata (e.g., pH, temperature) .

- Storage : Use FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs. For raw NMR data, adopt vendor-agnostic formats (e.g., JCAMP-DX) .

- Sharing : Specify embargo periods for unpublished data and adhere to institutional policies for sensitive results .

Advanced Integration : Use electronic lab notebooks (ELNs) like LabArchives to automate data entry and version control .

How should researchers statistically analyze dose-response relationships for this compound in caspase inhibition studies?

Q. Protocol :

- Curve Fitting : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use software like GraphPad Prism for reproducibility .

- Error Reporting : Include 95% confidence intervals and standard deviations from ≥3 independent experiments .

- Outlier Detection : Implement Grubbs’ test or ROUT method to exclude anomalous data points .

Validation : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis markers) .

What strategies are effective for reproducing literature-reported protocols involving this compound?

Q. Stepwise Approach :

- Protocol Scrutiny : Identify ambiguities in published methods (e.g., unspecified solvent ratios or incubation times) and contact authors for clarification .

- Reagent Verification : Source batches from multiple suppliers to rule out lot-to-lot variability .

- Intermediate Analysis : Validate intermediate compounds (e.g., protected peptides) before proceeding to final steps .

Documentation : Maintain a detailed log of deviations and outcomes to aid troubleshooting .

How can researchers optimize this compound delivery in in vivo models while minimizing off-target effects?

Q. Advanced Experimental Design :

- Formulation Testing : Compare pharmacokinetics of aqueous vs. PEGylated formulations using HPLC-MS plasma profiling .

- Dosing Regimens : Conduct pilot studies to determine MTD (maximum tolerated dose) via阶梯 dosing and monitor organ toxicity histologically .

- Target Engagement : Use fluorescent probes (e.g., FAM-labeled inhibitors) to visualize tissue-specific uptake via intravital microscopy .

Data Integration : Apply PK/PD modeling to correlate inhibitor concentration with caspase activity in target tissues .

What ethical and feasibility criteria should guide the use of this compound in preclinical studies?

Q. FINER Framework :

- Feasibility : Assess resource availability (e.g., specialized LC-MS equipment) and expertise in peptide chemistry .

- Novelty : Prioritize studies addressing gaps (e.g., inhibitor efficacy in drug-resistant cancer models) .

- Ethical Compliance : Obtain IACUC approval for animal studies and adhere to ARRIVE guidelines for reporting .

How can cross-disciplinary collaboration enhance research on this compound’s mechanism of action?

Q. Team Roles :

- Chemists : Optimize synthesis and stability .

- Biologists : Design cell-based assays and in vivo models .

- Data Scientists : Develop machine learning models to predict structure-activity relationships .

Communication Tools : Use platforms like Slack for real-time data sharing and regular cross-team meetings to align objectives .

What are the challenges in interpreting NMR spectra of this compound, and how can they be mitigated?

Q. Troubleshooting :

- Signal Overlap : Use 2D NMR (e.g., HSQC, COSY) to resolve crowded regions in ¹H spectra .

- Dynamic Range Issues : Adjust receiver gain and employ presaturation to suppress solvent peaks .

- Quantitative Analysis : Integrate ERETIC2 for absolute concentration measurements in complex mixtures .

Validation : Compare experimental shifts with computational predictions (e.g., ACD/Labs or MestReNova) .

How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Q. Method Refinement :

- Force Field Selection : Test multiple MD simulation parameters (e.g., CHARMM vs. AMBER) to improve docking accuracy .

- Experimental Controls : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

- Error Analysis : Quantify uncertainty in computational models via bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.